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1-Ethylcyclohexyl acetate - 3742-81-2

1-Ethylcyclohexyl acetate

Catalog Number: EVT-8879535
CAS Number: 3742-81-2
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
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Product Introduction

Source and Classification

1-Ethylcyclohexyl acetate can be synthesized through esterification processes involving acetic acid and cyclohexanol or cyclohexene. The compound is classified under esters in organic chemistry, which are characterized by the presence of a carbonyl group adjacent to an ether group. It is also recognized as a low molecular weight compound, making it suitable for various applications in chemical synthesis and formulation.

Synthesis Analysis

Methods of Synthesis

The synthesis of 1-Ethylcyclohexyl acetate typically involves the following methods:

  1. Esterification Reaction: The most common method is through the esterification of acetic acid with cyclohexanol or cyclohexene. This reaction generally requires an acid catalyst to facilitate the process.
  2. Catalytic Processes: Various catalysts can be employed to enhance the reaction efficiency. For instance, L/ZSM-5 composite molecular sieves have been reported to provide high selectivity and conversion rates during the synthesis of cyclohexyl acetate, which is a precursor to 1-Ethylcyclohexyl acetate .

Technical Details

  • Reaction Conditions: The esterification reactions are typically conducted at elevated temperatures (ranging from 100°C to 280°C) and pressures (1.0 MPa to 8.0 MPa) to optimize yield and selectivity .
  • Conversion Rates: High conversion rates (up to 95%) and selectivities (over 99%) have been achieved under controlled conditions using specific catalytic systems .
Molecular Structure Analysis

Structure and Data

1-Ethylcyclohexyl acetate features a cyclohexane ring with an ethyl group and an acetate functional group attached. Its structure can be represented as follows:

  • Molecular Formula: C10_{10}H18_{18}O2_2
  • Molecular Weight: Approximately 174.25 g/mol
  • Structural Representation:
    C10H18O2 Ethylcyclohexyl acetate \text{C}_{10}\text{H}_{18}\text{O}_{2}\quad \text{ Ethylcyclohexyl acetate }

This compound exhibits a typical ester structure where the carbonyl carbon is bonded to an ethoxy group.

Chemical Reactions Analysis

Reactions Involving 1-Ethylcyclohexyl Acetate

1-Ethylcyclohexyl acetate can undergo various chemical reactions including:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its reactants, acetic acid and cyclohexanol.
  2. Transesterification: This compound can react with other alcohols in a transesterification process, producing different esters.

Technical Details

  • Hydrolysis Reaction:
    C10H18O2+H2OC2H4O2+C6H12O\text{C}_{10}\text{H}_{18}\text{O}_{2}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{O}_2+\text{C}_6\text{H}_{12}\text{O}

This reaction highlights the reversible nature of ester formation.

Mechanism of Action

Process and Data

The mechanism of action for the formation of 1-Ethylcyclohexyl acetate involves the following steps:

  1. Nucleophilic Attack: The hydroxyl group from the alcohol attacks the carbonyl carbon of acetic acid.
  2. Formation of Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate.
  3. Elimination of Water: The intermediate collapses, releasing water and forming the ester bond.
Acetic Acid+Cyclohexanol1 Ethylcyclohexyl Acetate+Water\text{Acetic Acid}+\text{Cyclohexanol}\rightarrow \text{1 Ethylcyclohexyl Acetate}+\text{Water}
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid.
  • Odor: Characteristic sweet smell typical of esters.
  • Boiling Point: Approximately 210°C.
  • Density: Around 0.93 g/cm³.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but less soluble in water.
  • Stability: Generally stable under normal conditions but may react with strong acids or bases.
Applications

Scientific Uses

1-Ethylcyclohexyl acetate finds applications in several areas:

  • Solvent Use: It is utilized as a solvent in chemical reactions and formulations due to its favorable solubility properties.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavoring agents.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of other chemical compounds.
Synthetic Methodologies and Reaction Engineering

Esterification Pathways for Cyclohexyl Acetate Derivatives

The synthesis of 1-ethylcyclohexyl acetate and related cyclohexyl acetate derivatives primarily proceeds via acid-catalyzed esterification between cyclohexene derivatives and acetic acid. This route represents a significant shift from traditional methods that relied on esterification of pre-formed cyclohexanol, which involves multi-step processes with higher environmental burdens and safety risks. The direct addition of acetic acid to 1-ethylcyclohexene eliminates the need for isolated alcohol intermediates, offering improved atom economy and reduced energy consumption. Industrially, this pathway is advantageous due to the commercial availability of both acetic acid and cyclohexene derivatives at scale [7].

A critical chemical challenge in this synthesis is the thermodynamic equilibrium limitation, which favors the reverse hydrolysis reaction at lower temperatures. Higher temperatures (>100°C) shift equilibrium toward ester formation but risk undesirable side reactions like oligomerization or dehydration. Consequently, efficient water removal during reaction is essential. The azeotropic behavior of water with organic components (e.g., cyclohexene, acetic acid) necessitates specialized separation strategies, often integrated directly into the reaction vessel via techniques like reactive distillation [4] [7].

Table 1: Comparison of Esterification Pathways for Cyclohexyl Acetate Derivatives

PathwayKey ReactantsCatalyst TypeTemperature Range (°C)Key AdvantageKey Limitation
Classical Cyclohexanol RouteCyclohexanol + Acetic AcidH₂SO₄ (Homogeneous)60-80Well-establishedCorrosive catalyst; Multi-step process
Direct Cyclohexene Addition1-Ethylcyclohexene + Acetic AcidHeteropoly Acids (Solid)70-120Atom-economical; Single-stepEquilibrium limitations
Reactive Distillation1-Ethylcyclohexene + Acetic AcidIon-Exchange Resins80-110Integrated reaction/separation; High yieldComplex column design required

Catalytic Systems in Cyclohexene-Acetic Acid Reactions

Catalyst selection critically governs the reaction rate, selectivity, and feasibility of 1-ethylcyclohexyl acetate production. Solid acid catalysts dominate modern processes due to their environmental benefits, ease of separation, and reduced corrosiveness compared to liquid acids like sulfuric acid. Key catalytic systems include:

  • Ion-Exchange Resins (e.g., Amberlyst series, Nafion): Sulfonated polystyrene-divinylbenzene resins offer high initial activity and moderate temperatures (70-90°C). However, thermal stability limitations (typically <120°C) and susceptibility to deactivation via sulfonic acid group leaching or pore blockage restrict their use in higher-temperature processes or feeds with impurities [4] [7].
  • Heteropoly Acids (HPAs) and Their Salts (e.g., Tungstophosphoric acid, Cesium phosphotungstate): These Brønsted acids possess exceptionally strong acidity, approaching superacidic regions. Their tunable solubility (e.g., insoluble cesium salts) and higher thermal stability (>200°C) make them robust catalysts for vapor-phase or higher-temperature liquid-phase reactions. They demonstrate superior activity and stability compared to resins in continuous processes involving 1-ethylcyclohexene [7] [4].
  • Metal Oxides and Supported Acids (e.g., ZnO, ZrO₂, SO₄²⁻/ZrO₂, WO₃/ZrO₂): Zirconia-based catalysts, particularly sulfated zirconia, exhibit strong Lewis and Brønsted acidity and high thermal stability. Zinc oxide shows good selectivity but moderate activity. These catalysts are often deployed in fixed-bed configurations within integrated reactor-separation systems like Side-Reactor Columns (SRCs) [5] [7].
  • Advanced Structured Catalysts (e.g., Nafion-SiO₂ coated on SS-fiber): These represent a significant advancement in catalytic distillation technology. Microfibrous structures (e.g., sinter-locked stainless steel fibers) provide a high-surface-area, mechanically robust support. Coating with a nanocomposite like Nafion-SiO₂ combines the strong acidity of Nafion with the stability of silica and the enhanced mass/heat transfer properties of the structured matrix. This configuration minimizes pressure drop and improves catalyst accessibility and effectiveness in reactive distillation columns, leading to higher space-time yields for esters like cyclohexyl acetate and its derivatives [4].

Table 2: Performance Comparison of Solid Acid Catalysts for Cyclohexene-Acetic Acid Esterification

Catalyst TypeExampleAcid StrengthMax. Temp. (°C)Cyclohexene Conv. (%)1-Ethylcyclohexyl Acetate Selectivity (%)Key Application Context
Ion-Exchange ResinAmberlyst 15High (Brønsted)12060-7585-92Fixed-bed reactor, Batch
Heteropoly Acid SaltCs₂.₅H₀.₅PW₁₂O₄₀Very High (Brønsted)25080-9590-98Continuous reactive distillation
Sulfated Metal OxideSO₄²⁻/ZrO₂Very High (Brønsted/Lewis)50070-8588-95Side-Reactor Column (SRC)
Structured CompositeNafion-SiO₂/SS-fiberHigh (Brønsted)18085-9895-99Catalytic Distillation Column

Reactive Distillation Optimization for Enhanced Yield

Reactive Distillation (RD) is a pivotal process intensification technology for overcoming equilibrium limitations in 1-ethylcyclohexyl acetate synthesis. By integrating the esterification reaction with simultaneous separation of products (primarily water and the ester) within a single column, RD shifts the reaction equilibrium towards near-complete conversion of the cyclohexene derivative. The process leverages the azeotropic behavior of the water-cyclohexene-acetic acid system. Vapor rising through the catalytic reaction zone strips the co-produced water, preventing hydrolysis. The overhead vapor, often forming a heterogeneous azeotrope, is condensed and separated in a decanter. The organic phase (rich in unreacted cyclohexene derivative) is typically refluxed, while the aqueous phase is withdrawn, continuously removing water from the system [1] [4] [8].

Optimization of RD for 1-ethylcyclohexyl acetate focuses on several interlinked parameters:

  • Catalyst Loading and Placement: The quantity of solid catalyst (e.g., structured Nafion-SiO₂/SS-fiber packings or catalytic bales like KATAPAK®) within the reactive zone directly impacts conversion. Optimal loading balances reaction rate against column pressure drop and liquid distribution. Placement must ensure sufficient residence time in the reactive zone while maintaining good vapor-liquid contact [4] [8].
  • Reflux Ratio: This ratio controls the internal liquid flow and significantly impacts both product purity in the distillate streams and the extent of water removal. A higher reflux ratio improves separation sharpness but increases energy consumption and may dilute the reaction zone, potentially reducing reaction rate. Optimization finds the minimum reflux ratio achieving the target conversion and purity [3] [5].
  • Molar Feed Ratio (Acetic Acid / 1-Ethylcyclohexene): While stoichiometry dictates a 1:1 ratio, an excess of acetic acid (e.g., 1.2:1 to 2:1) is often employed. This excess drives the equilibrium towards the ester, improves cyclohexene derivative solubility, and facilitates water removal via the bottom stream as a dilute acetic acid solution, which can be reconcentrated externally. However, excess acid increases downstream separation costs and energy use [1] [7].
  • Reactive Zone Temperature Profile: Temperature is governed by column pressure and must be carefully controlled. Temperatures must be high enough for sufficient reaction kinetics (dictated by the catalyst) but low enough to prevent catalyst deactivation or excessive side reactions. The temperature profile along the reactive zone is crucial for maintaining catalyst activity and achieving the desired reaction extent before separation occurs in the non-reactive sections [4] [8].
  • Feed Stage Location: Introducing the acetic acid and 1-ethylcyclohexene feeds at optimal tray locations relative to the reactive zone is vital. Poor placement can lead to reactant bypassing, reduced conversion, or contamination of product streams [3].

Advanced RD configurations like the Reactive Dividing Wall Column (R-DWC) offer further optimization by integrating prefractionation, reaction, and separation into a single shell, potentially reducing energy consumption by 20-40% compared to conventional RD sequences [8].

Side-Reactor Column (SRC) Configurations in Industrial Synthesis

The Side-Reactor Column (SRC) configuration provides an alternative or complementary strategy to fully integrated reactive distillation for industrial-scale synthesis of esters like 1-ethylcyclohexyl acetate. In an SRC system, the primary distillation column handles the separation functions. One or more external reactors (typically fixed-bed reactors) are connected to liquid side-stream draw-offs from the column. This liquid, containing reactants, is pumped through the catalytic reactor where the esterification reaction occurs. The reactor effluent, now at or near equilibrium conversion, is returned to the column, usually to a stage close to the draw-off point [5].

This configuration offers distinct advantages:

  • Decoupling of Reaction and Separation: Allows independent optimization of reactor conditions (temperature, pressure, catalyst holdup, residence time) and distillation conditions (reflux ratio, pressure, temperature profile). This is particularly beneficial when the optimal temperatures for reaction kinetics and separation differ significantly, or when very long catalyst residence times are needed for slower reactions.
  • Simplified Catalyst Management: Catalyst replacement, regeneration, or maintenance in the external reactor is far simpler and less disruptive than in an integrated RD column packed with catalytic internals. This reduces downtime and operational costs.
  • Flexibility in Catalyst Choice and Volume: Larger catalyst volumes can be accommodated in external reactors compared to the constrained space within an RD column reactive zone. Different catalyst types can also be trialed more easily.
  • Handling of Impurities: Acts as a "guard reactor," protecting the main separation column from potential catalyst poisons present in the feed by concentrating them in the smaller, more easily maintained external reactor [1] [5].

SRC configurations are especially well-suited for processes where the ester (1-ethylcyclohexyl acetate) has a boiling point intermediate between the reactants (acetic acid and 1-ethylcyclohexene) and water, a common scenario. The liquid side-stream is typically drawn from a tray where the concentration of the key reactants is high. The reactor design (e.g., trickle-bed, fixed-bed) depends on the phase state and catalyst used. Control strategies for SRCs are more complex than standard distillation but less challenging than full RD, often focusing on maintaining the side-stream flow rate and reactor inlet temperature [5].

Solvent-Free and Green Chemistry Approaches

The synthesis of 1-ethylcyclohexyl acetate aligns strongly with Green Chemistry principles, particularly through the adoption of solvent-free processes and process intensification. The direct esterification of 1-ethylcyclohexene with acetic acid is inherently solvent-free, utilizing the reactants themselves as the reaction medium. This eliminates the environmental and separation burdens associated with volatile organic solvents, reducing VOC emissions and process complexity [6] [8].

Catalytic efficiency is paramount in green synthesis. Solid acid catalysts (e.g., structured Nafion-SiO₂ composites, HPA salts) are central to this approach, replacing corrosive and hazardous liquid acids like H₂SO₄. This switch drastically reduces waste streams (no salt formation from neutralization), minimizes equipment corrosion, and simplifies product purification. Furthermore, these solid catalysts often exhibit high selectivity, suppressing unwanted side products and improving overall atom economy [4] [7].

Energy integration within intensified processes like Reactive Distillation (RD) and Side-Reactor Columns (SRCs) is a major contributor to sustainability. RD utilizes the exothermic heat of reaction (typically -20 to -60 kJ/mol for esterification) directly for in-situ separation via vaporization, significantly reducing the reboiler duty compared to a conventional reactor-separator sequence. Studies indicate potential energy savings of 20-40% for esterification processes using RD or SRC configurations [1] [3] [8].

Advanced reactor-separation hybrids represent the cutting edge of green process design:

  • Catalytic Cyclic Distillation (CCD): Uses controlled cycling between vapor and liquid flow periods on catalyst-coated trays without downcomers. This enhances mixing and mass transfer, potentially reducing residence time and energy use for slower esterification reactions applicable to sterically hindered derivatives [8].
  • Membrane-Assisted Reactive Distillation (MA-RD): Integrates selective membranes (e.g., hydrophilic membranes for water removal) directly into the RD column. This can enhance water removal efficiency beyond simple azeotropic distillation, further driving equilibrium conversion and potentially reducing excess reactant requirements [8].
  • Rotating Packed Beds (R-HiGee): Employs high centrifugal forces to create intense mixing and mass transfer. While less mature for esterification, R-HiGee offers potential for drastically reducing reactor size and improving mass transfer rates, particularly for viscous systems or systems with diffusion limitations [8].

These integrated approaches collectively contribute to a more sustainable manufacturing profile for 1-ethylcyclohexyl acetate by minimizing waste (E-factor reduction), enhancing energy efficiency, improving safety (reduced hazardous material inventory), and utilizing inherently safer catalysts and solvent-free conditions [6] [8].

Properties

CAS Number

3742-81-2

Product Name

1-Ethylcyclohexyl acetate

IUPAC Name

(1-ethylcyclohexyl) acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-10(12-9(2)11)7-5-4-6-8-10/h3-8H2,1-2H3

InChI Key

XNXQRDXUIDHJNY-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)OC(=O)C

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